molecular formula C11H13NO B2690013 (1-Benzofuran-2-ylmethyl)dimethylamine CAS No. 91132-03-5

(1-Benzofuran-2-ylmethyl)dimethylamine

Cat. No.: B2690013
CAS No.: 91132-03-5
M. Wt: 175.231
InChI Key: ICRJVJSYODYAAS-UHFFFAOYSA-N
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Description

“(1-Benzofuran-2-ylmethyl)dimethylamine” is a compound that contains a benzofuran ring and a dimethylamine group . Benzofuran is a heterocyclic compound, and it is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Dimethylamine is an organic compound that is a colorless, flammable gas with an ammonia-like odor .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring and a dimethylamine group . Benzofuran is a heterocyclic compound with a fused five-membered and six-membered ring, where one of the five-membered ring atoms is oxygen . Dimethylamine is a secondary amine with two methyl groups attached to the nitrogen atom .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research on (1-Benzofuran-2-ylmethyl)dimethylamine and its derivatives has revealed significant applications in catalytic processes within organic synthesis. A study highlighted the synthesis of novel bifunctional catalysts incorporating a thiourea moiety alongside an amino group on a chiral scaffold. These catalysts demonstrated high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, offering a new synthetic route for chiral compounds and quaternary carbon centers with high enantioselectivity. This research underpins the versatility of this compound derivatives in facilitating highly selective and efficient catalytic reactions in organic chemistry (Okino et al., 2005).

Fluorescent Probes Development

Another application of benzofuran derivatives is in the development of fluorescent probes. A study conducted synthesized a series of novel 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives exhibiting significant fluorescent properties. These compounds were shown to emit green light with high quantum yield in different solvents, indicating their potential as blue-green fluorescent probes for various analytical and bioimaging applications. Such findings demonstrate the contribution of this compound derivatives to the field of fluorescent materials research, highlighting their utility in enhancing the capabilities of fluorescence-based techniques (Bodke, Shankerrao, & Harishkumar, 2013).

Biofilm and MurB Enzyme Inhibition

Furthermore, benzofuran derivatives have shown promising antibacterial properties, particularly in inhibiting bacterial biofilms and the MurB enzyme. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for their in vitro antibacterial and cytotoxic activities. These compounds demonstrated significant inhibitory activities against various bacterial strains, including MRSA and VRE, and exhibited potent biofilm inhibition capabilities. The study underscores the potential of this compound derivatives in the development of new antibacterial agents, especially those targeting biofilm-associated infections and bacterial resistance mechanisms (Mekky & Sanad, 2020).

Safety and Hazards

Dimethylamine is known to be highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . They have been used in the treatment of various diseases and are expected to have significant potentials for drug development in the future .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRJVJSYODYAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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